molecular formula C15H14N4OS2 B5714292 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5714292
M. Wt: 330.4 g/mol
InChI Key: IWEKMSOCCDDAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as DMQTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQTT is a thiazole compound that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and division. It may also inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and may induce apoptosis (programmed cell death) in these cells. 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to have anti-inflammatory effects, and may reduce the production of inflammatory mediators. Additionally, 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have anti-microbial properties, and may inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has limitations in terms of its solubility and stability, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide. One direction is to further investigate its anti-tumor properties and potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide, and to identify any potential side effects or toxicity in humans. Overall, 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with 2-methyl-1,3-thiazolidine-4-carboxylic acid. The resulting intermediate is then reacted with 2-bromo-4,6-dimethylquinazoline to form 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide. The synthesis of 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-tumor properties in cancer cell lines, and may have potential as a chemotherapeutic agent. 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has also been studied for its anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases. Additionally, 2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential use as an anti-microbial agent.

properties

IUPAC Name

2-(4,6-dimethylquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-3-4-12-11(7-9)10(2)17-15(18-12)22-8-13(20)19-14-16-5-6-21-14/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEKMSOCCDDAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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